Home > Products > Screening Compounds P133591 > ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate
ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate - 58004-83-4

ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate

Catalog Number: EVT-3409134
CAS Number: 58004-83-4
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is a chemical compound with the molecular formula C12H12N2O4C_{12}H_{12}N_{2}O_{4} and a molar mass of 248.23 g/mol. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinazolines and their derivatives are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring, which contributes to their stability and bioactivity.

Source

The compound is synthesized through various methods involving quinazoline derivatives, particularly focusing on the introduction of ester functionalities via reactions with ethyl chloroacetate. The synthesis often employs techniques like microwave-assisted synthesis and traditional reflux methods to achieve high yields of the desired product.

Classification

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is classified as an ester due to the presence of an acetate group. It falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry for their therapeutic properties.

Synthesis Analysis

Methods

The synthesis of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate can be achieved through several methods:

  1. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation. For instance, a typical procedure involves reacting a quinazoline derivative with sodium hydride in dimethylformamide followed by the addition of ethyl chloroacetate under microwave conditions .
  2. Reflux Method: Another common approach involves refluxing a mixture of quinazoline dione and ethyl chloroacetate in dry solvents like acetone or dimethylformamide, often in the presence of bases such as potassium carbonate .

Technical Details

  • Reagents: Common reagents include sodium hydride as a base and ethyl chloroacetate as an acylating agent.
  • Conditions: Reactions may be conducted at elevated temperatures (e.g., 90 °C) or under microwave conditions to optimize yield and reaction time.
  • Yield: Typical yields reported for these syntheses range from 59% to 86%, depending on the specific conditions used .
Molecular Structure Analysis

Structure

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate features a quinazoline core structure with substituents that include:

  • A dihydroquinazoline moiety that contributes to its unique chemical properties.
  • An acetate group that enhances solubility and reactivity.

Data

The compound has been characterized using various analytical techniques:

  • Mass Spectrometry: Confirming the molecular ion peak corresponding to its molecular weight.
  • Nuclear Magnetic Resonance Spectroscopy: Providing insights into the hydrogen environment within the molecule.
Chemical Reactions Analysis

Reactions

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate can undergo several chemical transformations:

  1. Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
  2. Amidation: The carboxylic acid derived from hydrolysis can react with amines to form amides.
  3. Substitution Reactions: The nitrogen atoms in the quinazoline ring can participate in electrophilic substitution reactions.

Technical Details

These reactions typically require specific conditions such as acidic or basic environments and may involve catalysts to enhance reaction rates .

Mechanism of Action

The mechanism by which ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate exhibits biological activity is primarily attributed to its interaction with biological targets such as enzymes or receptors. The presence of the quinazoline core allows for binding interactions that may inhibit specific pathways involved in disease processes.

Process and Data

In vitro studies have demonstrated its potential antibacterial activity and other therapeutic effects through molecular docking studies which predict binding affinities to target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presents as white crystalline solids.
  • Melting Point: Reported melting points range from 128 °C to 241 °C depending on purity and preparation method .

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dimethylformamide.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has several scientific uses:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases due to its bioactive properties.
  2. Research Applications: Used in studies focusing on antibacterial agents and other therapeutic compounds derived from quinazolines.
  3. Agricultural Chemistry: Potential applications in herbicides due to its structural similarity to known herbicidal compounds .
Introduction to Quinazolinone Derivatives in Drug Discovery

Historical Evolution of Quinazoline-Based Pharmacophores in Medicinal Chemistry

Quinazolinones represent a privileged scaffold in medicinal chemistry, with a documented history spanning over 150 years. The foundational synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol (1869) marked the inception of this heterocyclic system [4]. The Niementowski synthesis (1903), involving condensation of anthranilic acid with formamide, established a robust route to 4(3H)-quinazolinones and ignited sustained interest in their bioactivity exploration [4]. Early pharmacological significance emerged with the isolation of the antimalarial quinazolinone alkaloid febrifugine from Dichroa febrifuga (Chinese herb), validating the scaffold’s therapeutic potential [4]. Contemporary drug development has yielded FDA-approved quinazolinone-based agents (e.g., EGFR inhibitors afatinib and erlotinib), exploiting the core’s ability to engage biological targets through hydrogen bonding and π-stacking interactions [7]. This historical trajectory underscores the quinazolinone nucleus as a versatile template for rational drug design.

Table 1: Key Milestones in Quinazolinone Drug Development

YearDevelopmentSignificance
1869First synthesis of 2-ethoxy-4(3H)-quinazolinoneEstablished core synthetic methodology
1903Niementowski synthesis via anthranilic acid + formamideEnabled scalable production of 4(3H)-quinazolinones
1947Febrifugine isolationValidated natural product bioactivity (antimalarial)
2000sEGFR inhibitors (erlotinib, afatinib) FDA approvalsDemonstrated clinical utility in oncology
2020sPARG inhibitors (e.g., US10239843B2 derivatives)Targeted DNA repair pathways in cancer

Structural and Functional Significance of the 2,4-Dioxoquinazolin-3(4H)-yl Motif

The 2,4-dioxoquinazolin-3(4H)-yl system is a bicyclic benzo[1,3]diazine featuring fused benzene and pyrimidine rings with nitrogen atoms at positions 1 and 3, and carbonyl groups at C2 and C4. This arrangement enables critical tautomerism (lactam-lactim equilibrium), where the 4-keto-3,4-dihydro form dominates [4]. The motif’s planar geometry facilitates:

  • Target Binding: Dual hydrogen-bond acceptor sites (C2=O, C4=O) and a donor site (N1-H) enable interactions with biological targets (e.g., kinases, PARP, PARG) [7].
  • Electron Delocalization: The conjugated system enhances stability and influences redox properties relevant to anticancer mechanisms [4].
  • Regioselective Modification: N3-position allows alkylation/acylation without disrupting the pharmacophoric dioxo system [2] [8].

Recent patent literature (e.g., US10239843B2) highlights 2,4-dioxoquinazoline-6-sulfonamides as potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, confirming the scaffold’s applicability in DNA-damage response targeting [7]. The ethyl acetate-functionalized derivative discussed herein leverages this core while introducing tailored physicochemical properties.

Table 2: Tautomeric and Electronic Properties of the 2,4-Dioxoquinazolinone Core

PropertyDescriptionFunctional Impact
TautomerismEquilibrium between 4-hydroxyquinazoline (minor) and 4-oxo-3,4-dihydroquinazoline (major) forms [4]Modulates solubility, pKa, and target binding affinity
Hydrogen Bond Capacity2 H-bond acceptors (C2=O, C4=O); 1 H-bond donor (N1-H) in enol formFacilitates interactions with enzymatic active sites
Conjugated SystemDelocalized π-electrons across bicyclic structureStabilizes radical intermediates; enables intercalation with biomolecules

Rationale for Functionalization with Acetate Ester Groups: Bioavailability and Reactivity

Functionalization of quinazolinones at N3 with ethyl acetate groups serves dual strategic purposes in drug design:

  • Enhanced Bioavailability: The ethyl 2-acetate moiety (–CH₂C(O)OC₂H₅) significantly modulates physicochemical parameters. Compared to unsubstituted quinazolinone (logP ~1.2), ethyl acetate derivatives (e.g., Ethyl 2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetate, CID 682840 [3]) exhibit calculated logP values of ~1.8–2.5, striking a balance between aqueous solubility (essential for dissolution) and membrane permeability (required for cellular uptake) [5]. This aligns with Lipinski’s rules, optimizing absorption potential.

  • Synthetic Versatility: The ester group serves as a chemical handle for further derivatization:

  • Hydrolysis: Provides carboxylic acids for salt formation or conjugation.
  • Amidation: Enables peptide coupling to target-specific vectors (e.g., antibody-drug conjugates) [2].
  • Reduction: Yields alcohols for prodrug strategies [4].
  • Transesterification: Facilitates pro-drug synthesis with varied alkyl chains [8].

  • Metabolic Stability: Ethyl esters demonstrate superior stability versus methyl esters against hepatic esterases, prolonging in vivo half-life. This contrasts with highly labile groups (e.g., pivaloyloxymethyl) used in prodrugs [5]. Molecular modeling confirms the ethyl acetate side chain’s conformational flexibility, allowing optimal positioning without sterically blocking core-target interactions [8].

Table 3: Impact of N3-Substituents on Quinazolinone Properties

N3-SubstituentExample CompoundMolecular WeightKey Property Influence
Unsubstituted (H)4(3H)-Quinazolinone146.15 g/molHigh crystallinity; poor membrane permeability
Ethyl 2-acetate (–CH₂COOEt)Ethyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CID 10198809) [1]248.24 g/molBalanced logP; synthetic versatility; enhanced bioavailability
Benzyl (–CH₂C₆H₅)Ethyl 2-[2,4-dioxo-1-benzyl-1,3-dihydroquinazolin-3-yl]acetate (CID 682487) [2]338.37 g/molIncreased lipophilicity; potential for CNS penetration
Methyl (–CH₃)Ethyl 2-(1-methyl-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate (CID 682840) [3]262.27 g/molReduced steric bulk; moderate metabolic stability

Properties

CAS Number

58004-83-4

Product Name

ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate

IUPAC Name

ethyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C12H12N2O4/c1-2-18-10(15)7-14-11(16)8-5-3-4-6-9(8)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,17)

InChI Key

OMWYEWSLCIIUIO-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.